molecular formula C22H26N2O4 B14798049 (2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide

(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide

Cat. No.: B14798049
M. Wt: 382.5 g/mol
InChI Key: BNEVXXYITSJTEE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an isopropyl group, a methylphenoxy group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacyl hydrazide with 4-methoxyphenylacrylic acid. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and recrystallization to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]prop-2-enehydrazide

InChI

InChI=1S/C22H26N2O4/c1-15(2)19-11-5-16(3)13-20(19)28-14-22(26)24-23-21(25)12-8-17-6-9-18(27-4)10-7-17/h5-13,15H,14H2,1-4H3,(H,23,25)(H,24,26)/b12-8+

InChI Key

BNEVXXYITSJTEE-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.